molecular formula C4H12N2O B1212899 Piperazine hydrate CAS No. 16832-43-2

Piperazine hydrate

Cat. No.: B1212899
CAS No.: 16832-43-2
M. Wt: 104.15 g/mol
InChI Key: JRRBJSPQEVZLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.

Properties

CAS No.

16832-43-2

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

piperazine;hydrate

InChI

InChI=1S/C4H10N2.H2O/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H2

InChI Key

JRRBJSPQEVZLPI-UHFFFAOYSA-N

SMILES

C1CNCCN1.O

Canonical SMILES

C1CNCCN1.O

Key on ui other cas no.

16832-43-2

Related CAS

110-85-0 (Parent)

Synonyms

1,4 Diazacyclohexane
1,4 Piperazine
1,4-Diazacyclohexane
1,4-piperazine
piperazine
piperazine diacetate
piperazine dihydrochloride
piperazine hexahydrate
piperazine hydrate
piperazine hydrobromide
piperazine hydrochloride
piperazine monohydrochloride
piperazine phosphate
piperazine phosphate (1:1)
Piperazine Phosphate Anhydrous
piperazine salt
piperazine sulfate
Piperazine Tartrate
piperazine tartrate (1:1), (R-(R*,R*))-isomer
piperazine tartrate, (R-(R*,R*))-isomer
piperazinium oleate
Pripsen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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